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Compound of Interest

Compound Name: 6-Aminoisoquinolin-1(2H)-one

Cat. No.: B1524380 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 6-Aminoisoquinolin-1(2H)-one (CAS No: 216099-46-6).[1][2] Designed for researchers,

scientists, and professionals in drug development, this document synthesizes theoretical

predictions with comparative data from analogous structures to offer a robust analytical

framework for this important pharmaceutical intermediate.

Introduction: The Significance of 6-
Aminoisoquinolin-1(2H)-one
6-Aminoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal

chemistry and pharmaceutical development. Its isoquinolinone core is a privileged scaffold

found in numerous biologically active molecules, and the presence of a primary amino group at

the 6-position provides a versatile handle for synthetic modification. This compound serves as

a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting

cancer and neurological disorders.[1]

An understanding of its spectroscopic characteristics is paramount for unambiguous

identification, purity assessment, and structural elucidation of its derivatives. This guide

provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are

not widely available in public databases, this guide leverages predictive models and

experimental data from closely related compounds to provide a reliable and scientifically-

grounded interpretation.
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Compound Profile:

Parameter Value Reference

IUPAC Name 6-amino-2H-isoquinolin-1-one [2]

CAS Number 216099-46-6 [2]

Molecular Formula C₉H₈N₂O [2]

Molecular Weight 160.17 g/mol [2]

Appearance Light or pale yellow solid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra for 6-
Aminoisoquinolin-1(2H)-one, along with the rationale for the expected chemical shifts and

coupling patterns.

Experimental Protocol (NMR)
A standardized protocol for acquiring high-quality NMR data for this compound would be as

follows:

Sample Preparation: Dissolve 5-10 mg of 6-Aminoisoquinolin-1(2H)-one in approximately

0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it

will solubilize the compound and allow for the observation of exchangeable protons (NH and

NH₂).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.
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Reference the spectrum to the residual DMSO signal at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of

200-220 ppm.

Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C

one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously

assign all proton and carbon signals.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2 (NH) ~10.5 br s -

Amide proton,

expected to be

downfield and

broad due to

hydrogen

bonding and

exchange.

H-8 ~7.8 d ~8.0

Aromatic proton

ortho to the

carbonyl group,

deshielded.

H-4 ~7.2 d ~7.0

Aromatic proton

on the pyridinone

ring, coupled to

H-3.

H-5 ~7.0 d ~8.0

Aromatic proton

on the benzene

ring, coupled to

H-8.

H-7 ~6.8 dd ~8.0, ~2.0

Aromatic proton

ortho to the

amino group,

shows ortho and

meta coupling.

H-3 ~6.4 d ~7.0

Aromatic proton

on the pyridinone

ring, coupled to

H-4.

NH₂ ~5.5 br s - Primary amine

protons,

expected to be a
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broad singlet due

to exchange.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon

Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (C=O) ~162 Carbonyl carbon of the lactam.

C-6 ~148

Aromatic carbon attached to

the electron-donating amino

group.

C-4a ~138
Quaternary aromatic carbon at

the ring junction.

C-8a ~130
Quaternary aromatic carbon at

the ring junction.

C-8 ~128 Aromatic CH carbon.

C-4 ~125
Aromatic CH carbon on the

pyridinone ring.

C-5 ~120 Aromatic CH carbon.

C-7 ~115
Aromatic CH carbon shielded

by the amino group.

C-3 ~105
Aromatic CH carbon on the

pyridinone ring.

Interpretation and Comparative Analysis
The predicted spectra are based on established principles of NMR spectroscopy. The electron-

withdrawing nature of the carbonyl group in the lactam ring will deshield adjacent protons and

carbons (e.g., H-8 and C-1). Conversely, the electron-donating amino group at the 6-position

will shield ortho and para positions (e.g., C-5 and C-7).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a comparative perspective, the experimental ¹H NMR spectrum of the related compound, 6-

aminoisoquinoline, shows aromatic protons in a similar region. However, the absence of the

lactam functionality in 6-aminoisoquinoline results in the lack of the downfield amide proton (H-

2) and different chemical shifts for the protons on the heterocyclic ring.

Click to download full resolution via product page

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 6-Aminoisoquinolin-1(2H)-one will be characterized by the

vibrations of its amide, amine, and aromatic functionalities.

Experimental Protocol (IR)
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid

sample. Place a small amount of the powdered sample directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorptions
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3400 - 3200 N-H stretch
Amine (NH₂) & Amide

(NH)

Two bands expected

for the asymmetric

and symmetric

stretching of the

primary amine, and a

broader band for the

amide N-H, likely

involved in hydrogen

bonding.

3100 - 3000 C-H stretch Aromatic

Characteristic C-H

stretching of the

aromatic rings.

~1650 C=O stretch Amide (Lactam)

Strong, sharp

absorption typical for

a cyclic amide

carbonyl group.

1620 - 1580
C=C stretch & N-H

bend
Aromatic & Amine

Aromatic ring

stretching vibrations

and the scissoring

vibration of the

primary amine.

1500 - 1400 C=C stretch Aromatic

Further characteristic

aromatic ring

absorptions.

~830 C-H bend Aromatic

Out-of-plane bending

for a 1,2,4-

trisubstituted benzene

ring.

Interpretation and Comparative Analysis
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The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) absorption of

the lactam at around 1650 cm⁻¹. The region between 3400 and 3200 cm⁻¹ will be complex,

showing distinct peaks for the primary amine N-H stretches and a broader absorption for the

amide N-H.

Comparing with the IR spectrum of isoquinolin-1(2H)-one[3], the key difference would be the

appearance of the N-H stretching and bending vibrations from the 6-amino group. The parent

isoquinoline lacks both the amide and amine functionalities, and thus its spectrum is much

simpler in the N-H and C=O stretching regions.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol (MS)
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile)

and introduce it into the mass spectrometer via an electrospray ionization (ESI) source.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument.

Acquisition (Positive Ion Mode):

Acquire a full scan mass spectrum to determine the mass of the protonated molecule

[M+H]⁺.

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation

and obtain a product ion spectrum. The collision energy should be ramped to observe a

range of fragments.

Predicted Mass Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/isoquinolone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119653&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Rationale

161.07 [M+H]⁺

Protonated molecular ion

(exact mass of C₉H₈N₂O is

160.06). A patent on the

synthesis of this molecule

reports an LCMS m/z of 161.1

[M+H]⁺.

133.07 [M+H - CO]⁺

Loss of carbon monoxide from

the lactam ring, a common

fragmentation pathway for

such structures.

132.06 [M+H - HCN]⁺ Loss of hydrogen cyanide.

116.05 [M+H - CO - NH₃]⁺
Subsequent loss of ammonia

from the fragment at m/z 133.

Interpretation of Fragmentation
Upon ESI, 6-Aminoisoquinolin-1(2H)-one is expected to readily form the protonated

molecular ion [M+H]⁺ at m/z 161. In tandem MS, the most likely initial fragmentation pathway

would be the loss of a neutral carbon monoxide molecule from the lactam ring, leading to a

fragment ion at m/z 133. Further fragmentation could involve the loss of ammonia or other

small neutral molecules. The study of isoquinoline alkaloid fragmentation often reveals complex

rearrangements and ring-opening pathways, which could also be at play here.[5]
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[M+H]⁺
m/z = 161

[M+H - CO]⁺
m/z = 133

- CO

[M+H - HCN]⁺
m/z = 132

- HCN

[M+H - CO - NH₃]⁺
m/z = 116

- NH₃
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Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-
Aminoisoquinolin-1(2H)-one. The presented NMR, IR, and MS data, derived from established

principles and comparative analysis, offer a solid foundation for researchers working with this

compound. The key identifying features are the downfield amide proton in ¹H NMR, the lactam

carbonyl signal around 162 ppm in ¹³C NMR, the strong C=O stretch at ~1650 cm⁻¹ in the IR

spectrum, and a protonated molecular ion at m/z 161 in the mass spectrum. This guide serves

as a valuable resource for the identification and structural verification of this important synthetic

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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